

# Ac-LETD-CHO: A Technical Guide to a Specific Caspase-8 Inhibitor

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## Compound of Interest

Compound Name: Ac-LETD-CHO

Cat. No.: B12384420

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This in-depth technical guide provides a comprehensive overview of **Ac-LETD-CHO**, a potent and specific inhibitor of caspase-8. This document details its mechanism of action, presents key quantitative data, and offers detailed experimental protocols for its use in research settings. The included diagrams of signaling pathways and experimental workflows serve as a visual aid for understanding its application in apoptosis research.

## Introduction to Ac-LETD-CHO

**Ac-LETD-CHO** is a synthetic tetrapeptide (Acetyl-Leu-Glu-Thr-Asp-CHO) that acts as a highly specific and reversible inhibitor of caspase-8. Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or infected cells. The specificity of **Ac-LETD-CHO** for caspase-8 makes it an invaluable tool for elucidating the intricate signaling cascades of apoptosis and for investigating the therapeutic potential of targeting this pathway in various diseases, including cancer and neurodegenerative disorders.

## Chemical Properties and Mechanism of Action

**Ac-LETD-CHO** is a peptide aldehyde. The aldehyde group (-CHO) interacts with the active site cysteine of caspase-8, forming a reversible thiohemiacetal adduct. This interaction blocks the catalytic activity of the enzyme, thereby preventing the downstream activation of effector

caspases and the execution of apoptosis. Its peptide sequence (LETD) mimics the cleavage site of procaspase-8, conferring its high specificity for this particular caspase.

## Quantitative Data: Inhibitory Potency

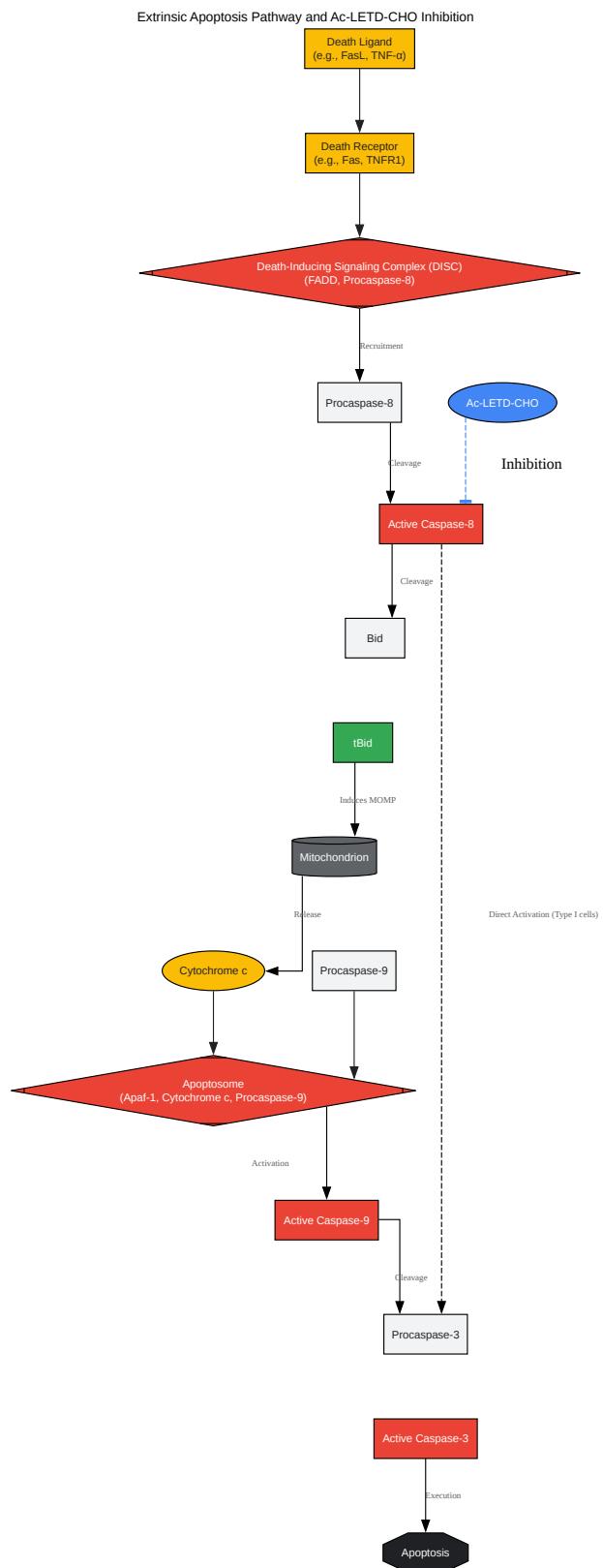
The inhibitory activity of **Ac-LETD-CHO** is typically quantified by its half-maximal inhibitory concentration (IC<sub>50</sub>), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. The IC<sub>50</sub> value can vary depending on the experimental conditions, such as the substrate and enzyme concentrations.

Target Caspase	Reported IC <sub>50</sub> Value (nM)	Cell Line/System	Reference
Caspase-8	6.71	In vitro assay	<a href="#">[1]</a> <a href="#">[2]</a>
Caspase-8	~100	In A549 human non-small cell lung cancer cells	<a href="#">[3]</a>
Caspase-9	~100	In A549 human non-small cell lung cancer cells	<a href="#">[3]</a>

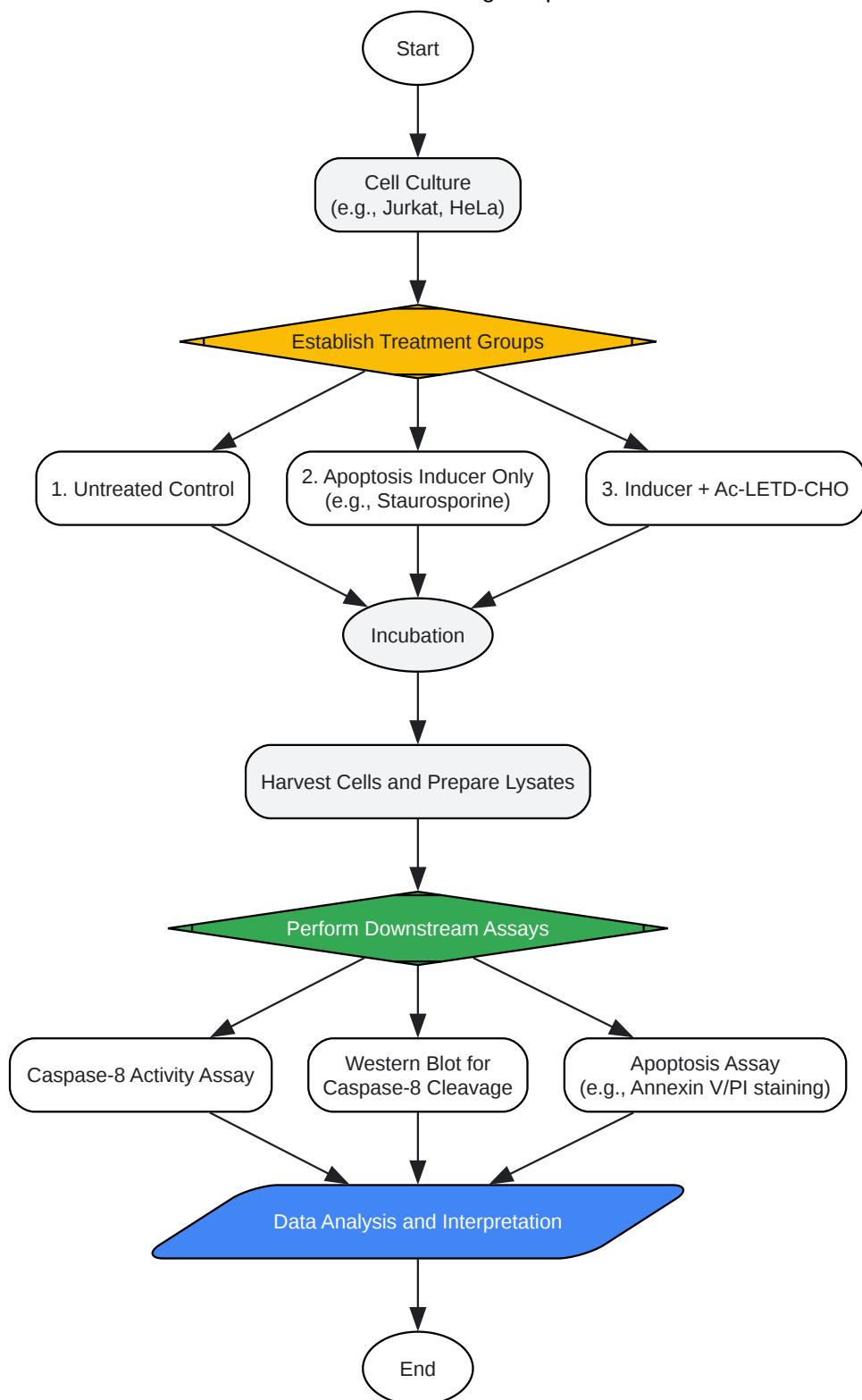
Note: While primarily a caspase-8 inhibitor, some studies show effects on other caspases at higher concentrations.

## Signaling Pathway Visualization

The following diagram illustrates the extrinsic apoptosis pathway and highlights the point of inhibition by **Ac-LETD-CHO**.



## General Workflow for Assessing Caspase-8 Inhibition

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## References

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